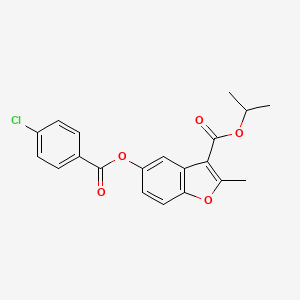
Isopropyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClO5 and its molecular weight is 372.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Isopropyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a benzofuran core substituted with an isopropyl group and a 4-chlorobenzoyloxy moiety. Its molecular formula is C20H20ClO4, and it exhibits distinct physicochemical properties that influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including the compound . The following table summarizes the antimicrobial efficacy against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 µg/mL |
| Escherichia coli | Low | 128 µg/mL |
| Candida albicans | Moderate | 64 µg/mL |
The compound demonstrated selective activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its resistance to multiple antibiotics. The MIC values indicate that while it is not the most potent antimicrobial agent, it shows promise for further development as an anti-infective agent.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table presents findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant cytotoxicity |
| A549 (Lung Cancer) | 20 | Moderate cytotoxicity |
| HepG2 (Liver Cancer) | 25 | Low cytotoxicity |
These results suggest that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with the potential for selective targeting of malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the benzofuran core or substituents can significantly affect its potency and selectivity. For instance, introducing electron-donating groups on the aromatic ring has been shown to enhance both antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of similar benzofuran derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with structural similarities to this compound exhibited synergistic effects when combined with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance .
- Cytotoxicity in Breast Cancer Models : In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action as a promising candidate for further development in cancer therapy .
Propiedades
IUPAC Name |
propan-2-yl 5-(4-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-15(10-16(17)18)26-19(22)13-4-6-14(21)7-5-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZNYNWJWYDPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














